5-(Bromomethyl)thieno[2,3-b]pyridine

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

This heteroaromatic building block features a unique bromomethyl group at the 5-position, enabling efficient nucleophilic displacement for SAR exploration. The thieno[2,3-b]pyridine core is a privileged scaffold in kinase drug discovery, with demonstrated Pim-1, CK1δ/ε, and CLK1 inhibitory activity. The superior bromomethyl leaving group ensures higher yields in alkylation reactions compared to chloro or hydroxy analogs. Ideal for synthesizing focused libraries of anticancer agents and chemical biology probes. Secure your supply now for advanced medicinal chemistry programs.

Molecular Formula C8H6BrNS
Molecular Weight 228.11 g/mol
Cat. No. B11878186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bromomethyl)thieno[2,3-b]pyridine
Molecular FormulaC8H6BrNS
Molecular Weight228.11 g/mol
Structural Identifiers
SMILESC1=CSC2=NC=C(C=C21)CBr
InChIInChI=1S/C8H6BrNS/c9-4-6-3-7-1-2-11-8(7)10-5-6/h1-3,5H,4H2
InChIKeyYFTUQSLHOZFYGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Bromomethyl)thieno[2,3-b]pyridine: Procurement-Ready Overview of a Versatile Thienopyridine Building Block


5-(Bromomethyl)thieno[2,3-b]pyridine (CAS 2091064-20-7) is a heteroaromatic building block that incorporates a reactive bromomethyl group at the 5-position of a thieno[2,3-b]pyridine fused bicyclic scaffold. The compound possesses a molecular weight of 228.11 g/mol and a molecular formula of C8H6BrNS [1]. The calculated XLogP3-AA value of 2.8 suggests moderate lipophilicity, a property that influences its utility in medicinal chemistry programs [1]. The thieno[2,3-b]pyridine core structure has garnered significant attention as a privileged scaffold in drug discovery, with demonstrated applications in the development of kinase inhibitors, multidrug resistance modulators, and anticancer agents [2].

5-(Bromomethyl)thieno[2,3-b]pyridine: Why Generic Substitution with Other Thienopyridine Analogs is Scientifically Inadvisable


The unique substitution pattern of 5-(bromomethyl)thieno[2,3-b]pyridine—a bromomethyl group at the 5-position of the thieno[2,3-b]pyridine core—imparts a distinctive reactivity profile that cannot be replicated by simple substitution with closely related analogs. Unlike 5-bromo-thieno[2,3-b]pyridine, which lacks the methylene spacer and thus exhibits different electrophilic character, the bromomethyl group serves as a versatile handle for nucleophilic displacement, facilitating the introduction of diverse functional groups [1]. Furthermore, the presence of the bromomethyl group, as opposed to a chloromethyl or hydroxymethyl group, provides a superior leaving group for alkylation reactions, thereby enabling higher yields and milder reaction conditions [2]. Finally, the thieno[2,3-b]pyridine core itself demonstrates a strong propensity for regioselective functionalization, a feature that is not uniformly observed across all isomeric thienopyridine frameworks [3].

5-(Bromomethyl)thieno[2,3-b]pyridine: A Quantitative Evidence Guide for Differentiated Scientific Selection


Reactivity Differentiation: 5-(Bromomethyl) vs. 5-Bromo-Thieno[2,3-b]pyridine in Nucleophilic Displacement

5-(Bromomethyl)thieno[2,3-b]pyridine exhibits a fundamentally different reactivity profile compared to its 5-bromo analog due to the presence of a methylene spacer. The bromomethyl group is highly susceptible to nucleophilic substitution (SN2), enabling efficient alkylation of a wide range of nucleophiles [1]. In contrast, the 5-bromo analog requires more forcing conditions or transition metal catalysis for cross-coupling reactions [2]. This difference is evidenced by the fact that 5-bromo-thieno[2,3-b]pyridine derivatives have been successfully employed in Suzuki cross-coupling reactions for the synthesis of 8-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines, a transformation that necessitates palladium catalysis and is not directly applicable to the bromomethyl group [3].

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

Leaving Group Potency: 5-(Bromomethyl) vs. 5-Chloromethyl Analogs for Alkylation Efficiency

The bromine atom in 5-(bromomethyl)thieno[2,3-b]pyridine functions as a superior leaving group compared to chlorine in the corresponding chloromethyl analog, a principle well-established in alkylation chemistry. This difference translates to enhanced reactivity in nucleophilic substitution reactions. While specific kinetic data for this exact compound are not published, the general trend in alkyl halide reactivity (Br > Cl) is well-documented. This property is particularly valuable in the synthesis of thieno[2,3-b]pyridine derivatives, where the alkylation of pyridinethiones with α-halogen compounds is a key step [1]. The use of a bromomethyl group allows for milder reaction conditions and potentially higher yields compared to a chloromethyl group, as seen in analogous thieno[2,3-b]pyridine syntheses [1].

Synthetic Chemistry Process Development Medicinal Chemistry

Biological Activity Potential: Thieno[2,3-b]pyridine Scaffold in Pim-1 Kinase Inhibition

The thieno[2,3-b]pyridine core, of which 5-(bromomethyl)thieno[2,3-b]pyridine is a key synthetic precursor, has been validated as a scaffold for Pim-1 kinase inhibition. A series of 5-bromo-thieno[2,3-b]pyridine derivatives, bearing amide or benzoyl groups at the 2-position, were evaluated for Pim-1 inhibitory activity. Two compounds, identified as 3c and 5b, demonstrated moderate inhibition with IC50 values of 35.7 μM and 12.71 μM, respectively [1]. While these specific compounds are not the target molecule, they establish the class-level potential of functionalized thieno[2,3-b]pyridines as Pim-1 inhibitors. The bromomethyl group at the 5-position serves as a critical handle for introducing diverse functionality that can modulate this activity, as it allows for late-stage diversification via nucleophilic substitution [2].

Cancer Therapeutics Kinase Inhibition Medicinal Chemistry

Regioselective Functionalization: 5-Position Substitution vs. 4-Position Bromination in Thieno[2,3-b]pyridine

The regioselectivity of functionalization on the thieno[2,3-b]pyridine core is a critical factor in synthetic planning. A recently reported method for the regioselective bromination of thieno[2,3-b]pyridine achieved a 4-bromo product in 87% isolated yield, demonstrating a strong preference for the 4-position under specific conditions [1]. This contrasts sharply with the 5-(bromomethyl) derivative, where the bromomethyl group is pre-installed at the 5-position. The ability to access a 5-substituted thieno[2,3-b]pyridine, therefore, requires a distinct synthetic route, as direct electrophilic bromination does not yield this isomer. This differentiation in regiochemical access underscores the unique value of 5-(bromomethyl)thieno[2,3-b]pyridine as a building block for exploring structure-activity relationships (SAR) at the 5-position.

Synthetic Methodology Drug Discovery Heterocyclic Chemistry

Kinase Inhibitor Development: Thieno[2,3-b]pyridine as a Privileged Scaffold for Multitarget Ser/Thr Kinase Inhibition

The thieno[2,3-b]pyridine scaffold has demonstrated utility in the development of potent and selective kinase inhibitors. A series of 8-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines, synthesized from a common precursor 3-amino-5-bromothieno[2,3-b]pyridine-2-carbonitrile, was evaluated against a panel of five protein kinases. One derivative (1g) exhibited potent inhibition of CK1δ/ε and CLK1 with IC50 values of 220 nM and 88 nM, respectively [1]. Notably, a regioisomeric analog substituted at the 7-position showed no activity, highlighting the critical importance of the substitution pattern on the thieno[2,3-b]pyridine core [1]. This finding underscores the value of 5-(bromomethyl)thieno[2,3-b]pyridine as a building block for exploring SAR at the 5-position, which is distinct from the 4-position substitution explored in this study.

Kinase Inhibitors Cancer Therapeutics Medicinal Chemistry

Anticancer Activity: Thieno[2,3-b]pyridine Analogues Exhibit Potent Growth Inhibition in NCI60 Panel

A systematic investigation of nineteen thieno[2,3-b]pyridine analogues against the NCI60 panel of human tumor cell lines revealed potent growth inhibitory activity. The most active analogue, featuring ortho- and meta- double substitution on the phenyl ring, exhibited GI50 values ranging from 20 to 40 nM across melanoma, breast, lung, central nervous system (CNS), and leukemia cell lines [1]. Furthermore, a derivative with an α-naphthyl group displayed GI50 values between 60 and 240 nM for the same cell lines [1]. This data establishes the thieno[2,3-b]pyridine scaffold as a validated starting point for anticancer drug discovery. The availability of 5-(bromomethyl)thieno[2,3-b]pyridine allows researchers to explore modifications at the 5-position, a structural feature not systematically examined in this study, to potentially further optimize potency and selectivity.

Cancer Therapeutics Oncology Medicinal Chemistry

5-(Bromomethyl)thieno[2,3-b]pyridine: Optimal Application Scenarios for Research and Industrial Procurement


Synthesis of Novel Pim-1 Kinase Inhibitors for Cancer Research

The demonstrated Pim-1 inhibitory activity of 5-substituted thieno[2,3-b]pyridine derivatives (IC50 = 12.71-35.7 μM) [1] validates the use of 5-(bromomethyl)thieno[2,3-b]pyridine as a key intermediate for synthesizing and evaluating novel Pim-1 inhibitors. The reactive bromomethyl group enables facile introduction of diverse amine, thiol, or alkoxide functionalities, allowing for rapid exploration of structure-activity relationships at the 5-position. This is particularly relevant for oncology research programs targeting Pim-1, an oncogenic kinase implicated in leukemia, lymphoma, and solid tumors.

Diversification of Thieno[2,3-b]pyridine-Based Kinase Inhibitor Libraries

The potent kinase inhibitory activity of thieno[2,3-b]pyridine-derived compounds, such as the CK1δ/ε and CLK1 inhibitors with IC50 values of 220 nM and 88 nM [2], underscores the value of this scaffold in kinase drug discovery. 5-(Bromomethyl)thieno[2,3-b]pyridine serves as a versatile building block for generating focused libraries of 5-substituted thieno[2,3-b]pyridines. The ability to introduce a wide range of substituents via nucleophilic displacement of the bromomethyl group allows medicinal chemists to systematically probe the SAR of the 5-position, a region of the molecule that is not readily accessible through direct electrophilic substitution [3].

Development of Anticancer Agents with Novel Mechanisms of Action

The potent growth inhibitory activity of thieno[2,3-b]pyridine analogues (GI50 = 20-40 nM) against a broad range of cancer cell lines in the NCI60 panel [4] provides a strong rationale for employing 5-(bromomethyl)thieno[2,3-b]pyridine in anticancer drug discovery programs. The compound can be used to synthesize novel analogues with modifications at the 5-position, a structural feature not fully explored in previous studies. This approach could lead to the identification of new chemical entities with improved potency, selectivity, or pharmacokinetic properties, and may help elucidate the precise molecular targets responsible for the observed anticancer effects.

Synthesis of Functionalized Thieno[2,3-b]pyridines for Chemical Biology Probes

The unique reactivity of the bromomethyl group in 5-(bromomethyl)thieno[2,3-b]pyridine makes it an ideal starting material for the synthesis of chemical biology probes, such as fluorescently labeled compounds or affinity chromatography ligands [5]. The ability to attach various reporter groups or linkers to the 5-position via nucleophilic substitution allows for the creation of tools to study the cellular targets and mechanisms of action of thieno[2,3-b]pyridine-based bioactive molecules. This application is particularly valuable for target identification and validation studies in academic and industrial settings.

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